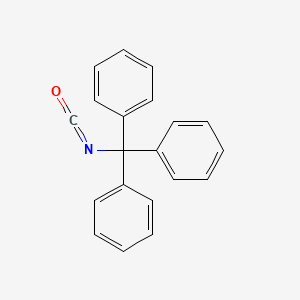

Isocyanic acid, trityl ester

Description

Isocyanic acid esters are a class of compounds characterized by the functional group –N=C=O attached to an organic moiety. These compounds are pivotal in industrial applications, particularly in polyurethane synthesis.

MDI (CAS 101-68-8) consists of two phenyl rings connected by a methylene bridge, each bearing an isocyanate group . Its polymeric form (PMDI, CAS 26447-40-5) is a mixture of oligomers with higher molecular weights, offering tailored reactivity for specialized polymers . Similarly, TDI (CAS 584-84-9) features a toluene backbone with isocyanate groups at the 2,4- or 2,6-positions, providing flexibility in foam production .

Properties

CAS No. |

4737-21-7 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

[isocyanato(diphenyl)methyl]benzene |

InChI |

InChI=1S/C20H15NO/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |

InChI Key |

ZZEZBJYXRZZMMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Photoredox Catalytic Cyanation

Trityl isocyanide enables visible-light-driven cyanation of carboxylic acids, alcohols, and alkyl halides via a radical-based mechanism .

Mechanism:

-

Radical Generation : Substrates (e.g., carboxylic acids) undergo photoredox-initiated decarboxylation to form alkyl radicals.

-

Radical Trapping : The alkyl radical adds to the isocyanide’s carbon, forming an imidoyl radical intermediate.

-

β-Scission : Fragmentation releases the nitrile product and a stabilized trityl radical, which regenerates the photocatalyst via reduction .

Key Data:

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Decanoic acid | 440 nm LED, 4CzIPN (1 mol%), MeCN | 82 | |

| 1-Iodododecane | Et₃N (2 equiv.), MeCN, 16 h | 91 | |

| Cyclohexanol | DMSO, K₃PO₄, Ir-cat (1 mol%) | 70 |

Applications :

Thermolysis and Fragmentation

Thermal decomposition of trityl isocyanate derivatives produces diverse intermediates and products .

Reactions:

-

Bisazo Compound Formation : Thermolysis of trityl phenylcyanomethylenenitronate in toluene yields α,α'-bis(trityl)stilbene (18%) and 4,5-diphenyl-1-trityloxy-1,2,3-triazole (24%) .

-

Oxadiazolone Synthesis : Fragmentation in the presence of phenyl isocyanate generates 3,4-diphenyl-1,2,4-oxadiazol-5-one .

Conditions:

| Reaction | Temperature | Solvent | Products |

|---|---|---|---|

| Nitronate ester thermolysis | 5°C | Toluene | Bisazostilbene, Triazole derivative |

| With phenyl isocyanate | -20°C | DMSO | Oxadiazolone, Triazole |

Nucleophilic Additions and Cycloadditions

The isocyanate group undergoes nucleophilic attacks and cycloadditions.

Reactions:

-

Urea Formation : Reaction with amines (e.g., aniline) produces substituted ureas.

-

Carbamate Synthesis : Alcohols react to form carbamates.

-

[3+2] Cycloaddition : With azides, forms 1,2,3-triazoles under Cu-catalyzed conditions.

Isotopic Labeling

Trityl isocyanide facilitates ¹³C-labeling via radical trapping :

-

Example : ¹³C-labelled trityl isocyanide (¹³C-2a) reacts with alkyl halides to yield ¹³C-nitriles (e.g., ¹³C-17, hydrolyzed to ¹³C-gemfibrozil in 90% yield) .

Solvent and Catalyst Effects

-

Solvent Optimization : DMSO improves yields in decarboxylative cyanation (82% vs. 68% in MeCN) .

-

Catalyst Efficiency : 4CzIPN outperforms other photocatalysts due to favorable redox potentials .

Stability and Selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Nomenclature

Physical Properties

Q & A

What are the recommended methods for synthesizing and purifying isocyanic acid, trityl ester in laboratory settings?

Classification : Basic

Methodological Answer :

Synthesis typically involves the reaction of trityl alcohol with isocyanic acid precursors under anhydrous conditions to avoid hydrolysis. Key steps include:

- Using a Schlenk line or glovebox to prevent moisture exposure, as water reacts with the ester to form CO₂ .

- Catalytic agents (e.g., triethylamine) to facilitate nucleophilic substitution.

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >98% purity, verified by GC analysis .

How can researchers characterize the structural and functional properties of isocyanic acid, trityl ester?

Classification : Basic

Methodological Answer :

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm the trityl group (aromatic protons at δ 7.2–7.5 ppm) and isocyanate moiety (C=O stretch at ~2250 cm⁻¹ in IR) .

- Mass Spectrometry : Electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 295) and fragmentation patterns consistent with trityl esters .

- Elemental Analysis : Matching experimental C/H/N/O ratios to theoretical values (e.g., C₈H₇NO) .

What are the key reactivity patterns of isocyanic acid, trityl ester with common nucleophiles?

Classification : Advanced

Methodological Answer :

The ester reacts with nucleophiles via isocyanate group activation:

- Amines : Forms urea derivatives at room temperature; monitor reaction progress via TLC.

- Alcohols : Requires elevated temperatures (60–80°C) to form carbamates; use catalytic bases (e.g., DBU) .

- Water : Hydrolysis produces CO₂ and tritylamine, necessitating strict moisture control .

Contradictions in reaction yields may arise from steric hindrance of the trityl group, requiring optimization of solvent polarity (e.g., DMF vs. THF) .

How should researchers mitigate hazards associated with handling isocyanic acid, trityl ester?

Classification : Basic

Methodological Answer :

Safety protocols include:

- Ventilation : Use fume hoods to prevent inhalation exposure (DOT Hazard Class 6.1) .

- Storage : Inert atmosphere (argon) and desiccants to avoid hydrolysis; incompatible with strong acids/bases .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks .

What analytical challenges exist in detecting trace amounts of isocyanic acid, trityl ester in environmental samples?

Classification : Advanced

Methodological Answer :

Trace detection requires:

- GC-MS : Derivatization with pentafluorobenzyl bromide to enhance volatility and sensitivity .

- Calibration Standards : Use isotopically labeled analogs (e.g., C-trityl ester) to correct for matrix effects.

Discrepancies in atmospheric studies (e.g., diurnal concentration variations) may stem from secondary formation pathways, necessitating source apportionment models .

How do thermochemical data discrepancies for isocyanic acid derivatives impact reaction feasibility studies?

Classification : Advanced

Methodological Answer :

Thermochemical values (e.g., ΔfH°gas = 238 kJ/mol) from NIST may conflict with older literature (e.g., Compernolle 1975 reports ΔfH°gas = 245 kJ/mol). Resolve contradictions by:

- Validating computational methods (e.g., DFT-B3LYP/6-311++G(d,p)) against experimental benchmarks.

- Reassessing reaction thermodynamics using updated entropy (S°gas = 320 J/mol·K) and Gibbs free energy data .

What experimental designs are optimal for studying the hydrolysis kinetics of isocyanic acid, trityl ester?

Classification : Advanced

Methodological Answer :

Design considerations:

- Kinetic Monitoring : Use stopped-flow UV-Vis spectroscopy to track hydrolysis rates (λ = 250 nm for tritylamine) .

- pH Control : Buffer solutions (pH 4–10) to isolate acid/base-catalyzed pathways.

- Temperature Gradients : Arrhenius plots (25–50°C) to calculate activation energies.

Contradictions in rate constants may arise from solvent polarity effects or impurities; replicate trials and HPLC validation are critical .

How can computational models predict the environmental persistence of isocyanic acid, trityl ester?

Classification : Advanced

Methodological Answer :

- QSPR Models : Correlate logP (experimental value ~6.58 ) with biodegradation half-lives.

- Atmospheric Lifetime : Estimate OH radical reaction rates (kOH) using molecular orbital calculations (e.g., MOPAC).

Validate models against field data from urban/rural sites, where diurnal profiles indicate photolytic degradation dominance .

What strategies address contradictions in reported mass spectral fragmentation patterns of trityl esters?

Classification : Advanced

Methodological Answer :

Resolve inconsistencies by:

- High-Resolution MS : Differentiate isobaric ions (e.g., [C₈H₅O]⁺ vs. [C₇H₇N]⁺) with FT-ICR instruments .

- Collision-Induced Dissociation (CID) : Compare fragmentation pathways at varying collision energies (10–30 eV).

Cross-reference data with NIST Chemistry WebBook entries for isocyanic acid derivatives .

How should researchers structure a manuscript reporting novel trityl ester derivatives?

Classification : Basic

Methodological Answer :

Follow IMRaD format:

- Introduction : Link synthetic objectives to gaps in urea/carbamate chemistry .

- Methods : Detail anhydrous techniques and purity validation (GC, NMR) .

- Results : Use tables to summarize reaction yields (e.g., Table 1) and figures for spectral data .

- Discussion : Contrast observed reactivity with prior studies on methyl/phenyl isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.